
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group attached to a phenyl ring, a methyl group on the indole ring, and an aldehyde functional group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole core.
For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and 5-methyl-2-formylindole. The reaction conditions often involve acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and aldehyde groups may enhance the compound’s ability to form hydrogen bonds and other interactions with its target, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 5-position.
5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.
2-phenyl-5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy group on the phenyl ring and the methyl group on the indole ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
590348-92-8 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-11-3-8-16-14(9-11)15(10-19)17(18-16)12-4-6-13(20-2)7-5-12/h3-10,18H,1-2H3 |
InChI Key |
RXIGTUZWKFVEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


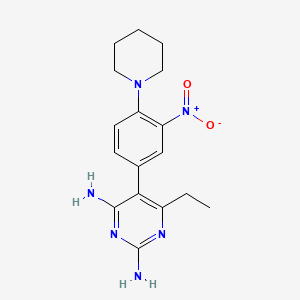
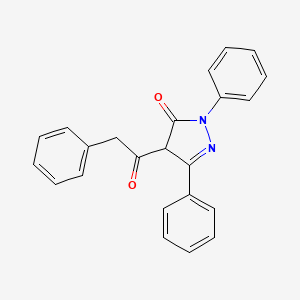
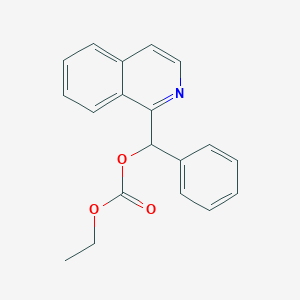
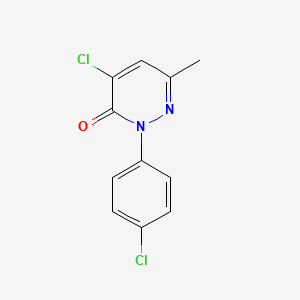
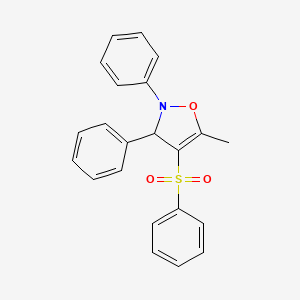
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)
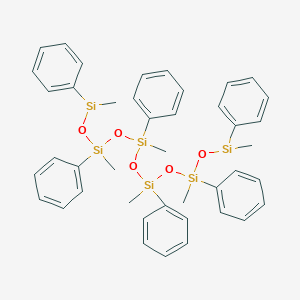

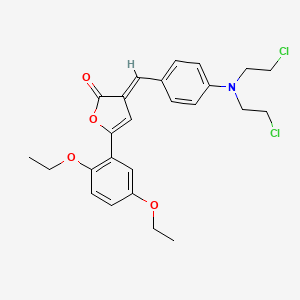
![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)
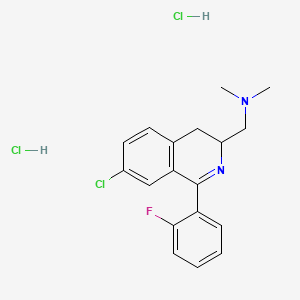
![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
